
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a nitrophenyl group attached to a butenone backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butenone Backbone: The initial step involves the formation of the butenone backbone through aldol condensation reactions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is incorporated through nucleophilic substitution reactions using dimethylamine.
Addition of the Nitrophenyl Group: The nitrophenyl group is added through electrophilic aromatic substitution reactions using nitrobenzene derivatives.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme activity or protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and medicinal chemistry.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Pathways Involved: The pathways involved in the compound’s action depend on its specific interactions with molecular targets. These pathways may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)butan-2-one and 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-2-en-1-one share structural similarities but differ in the position of functional groups or the degree of unsaturation.
Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propiedades
Número CAS |
52765-19-2 |
|---|---|
Fórmula molecular |
C12H13BrN2O3 |
Peso molecular |
313.15 g/mol |
Nombre IUPAC |
1-bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H13BrN2O3/c1-14(2)8-10(12(16)7-13)9-5-3-4-6-11(9)15(17)18/h3-6,8H,7H2,1-2H3 |
Clave InChI |
XMIFPCVWFWNXIH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C1=CC=CC=C1[N+](=O)[O-])C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


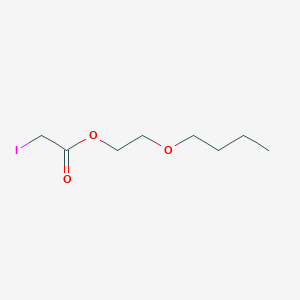

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)

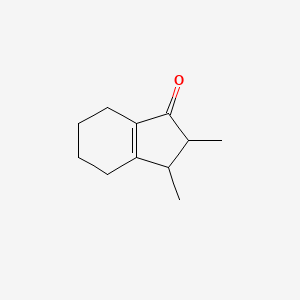
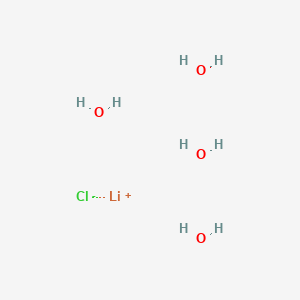
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
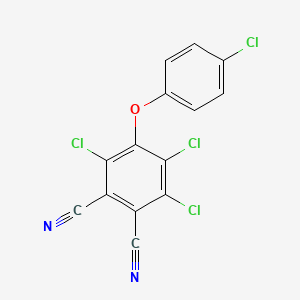
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)
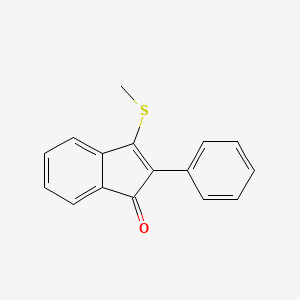
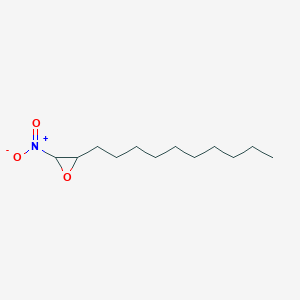

sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)
